7-(4-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one
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Overview
Description
“7-(4-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one” is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of chlorophenyl and fluorophenyl groups, along with the piperazine ring, suggests that this compound may have significant pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-(4-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thienopyrimidine Core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step may involve a substitution reaction where a chlorophenyl group is introduced to the thienopyrimidine core.
Attachment of the Piperazine Ring: The piperazine ring, substituted with a fluorophenyl group, is then attached to the core structure through nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thienopyrimidine ring.
Reduction: Reduction reactions could target the nitrogens in the piperazine ring or the pyrimidine core.
Substitution: The aromatic rings (chlorophenyl and fluorophenyl) may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the specific substitution reaction.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups to the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, thienopyrimidines are known for their potential as enzyme inhibitors. This compound could be studied for its ability to inhibit specific enzymes involved in disease pathways.
Medicine
In medicine, compounds with similar structures have been investigated for their potential as anti-cancer, anti-inflammatory, and anti-microbial agents. This compound may exhibit similar therapeutic properties.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of “7-(4-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one” would likely involve interaction with specific molecular targets such as enzymes or receptors. The presence of the piperazine ring suggests that it may interact with neurotransmitter receptors, while the thienopyrimidine core could inhibit enzyme activity.
Comparison with Similar Compounds
Similar Compounds
- 7-(4-chlorophenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one
- 7-(4-bromophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one
Uniqueness
The unique combination of chlorophenyl and fluorophenyl groups, along with the piperazine ring, distinguishes this compound from its analogs. These structural features may confer unique pharmacological properties, making it a valuable compound for further research.
Properties
IUPAC Name |
7-(4-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-3H-thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClFN4OS/c23-15-7-5-14(6-8-15)16-13-30-20-19(16)25-22(26-21(20)29)28-11-9-27(10-12-28)18-4-2-1-3-17(18)24/h1-8,13H,9-12H2,(H,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCQFHNPXWNZPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C3=NC4=C(C(=O)N3)SC=C4C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClFN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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